molecular formula C17H24BrNO4S B13461716 N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B13461716
M. Wt: 418.3 g/mol
InChI Key: SNEATMMUCOUXLK-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a bromomethyl group, an oxolan-2-yl methoxy group, and a cyclobutyl ring attached to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the oxolan-2-yl methoxy group: This can be achieved by reacting oxirane with methanol under acidic conditions to form oxolan-2-yl methanol.

    Bromomethylation: The oxolan-2-yl methanol is then brominated using a brominating agent such as phosphorus tribromide (PBr3) to form oxolan-2-yl bromomethane.

    Cyclobutyl ring formation: The oxolan-2-yl bromomethane is reacted with cyclobutyl lithium to form the cyclobutyl ring.

    Sulfonamide formation: Finally, the cyclobutyl compound is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiourea.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution reactions: Products include azides, nitriles, and thiols.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with sulfonamide-binding proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(chloromethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(iodomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(methyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C17H24BrNO4S

Molecular Weight

418.3 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-(oxolan-2-ylmethoxy)cyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H24BrNO4S/c1-13-4-6-16(7-5-13)24(20,21)19-14-9-17(10-14,12-18)23-11-15-3-2-8-22-15/h4-7,14-15,19H,2-3,8-12H2,1H3

InChI Key

SNEATMMUCOUXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCC3CCCO3

Origin of Product

United States

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